molecular formula C19H16N4O2 B15077984 methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B15077984
M. Wt: 332.4 g/mol
InChI Key: MOEJZTVLOHJLPT-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural elements include:

  • Methyl ester group at position 3, influencing solubility and reactivity.
  • 4-Methylphenyl substituent at position 1, contributing to steric and electronic properties.
  • Amino group at position 2, enabling hydrogen bonding and coordination interactions.

This compound belongs to a broader class of pyrroloquinoxaline derivatives studied for applications ranging from corrosion inhibition (e.g., –16) to medicinal chemistry.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C19H16N4O2/c1-11-7-9-12(10-8-11)23-17(20)15(19(24)25-2)16-18(23)22-14-6-4-3-5-13(14)21-16/h3-10H,20H2,1-2H3

InChI Key

MOEJZTVLOHJLPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with 4-methylbenzaldehyde to form a Schiff base, followed by cyclization and reduction steps to yield the desired quinoxaline derivative . The reaction conditions often involve the use of catalysts, such as palladium or platinum, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position participates in nucleophilic substitution reactions, enabling functionalization of the core structure:

  • Acylation : Reacts with acetyl chloride in dichloromethane to form acetylated derivatives, enhancing lipophilicity for biological studies.

  • Sulfonylation : Treatment with benzenesulfonyl chloride under basic conditions yields sulfonamide derivatives, which are intermediates for further modifications.

Example Reaction Conditions :

Reaction TypeReagentsSolventTemperatureYield
AcylationAcCl, Et₃NDCM0°C → RT78%
SulfonylationPhSO₂Cl, K₂CO₃THFReflux65%

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Basic Hydrolysis : NaOH (2M) in methanol/water (1:1) at 60°C for 6 hours produces the corresponding carboxylic acid.

  • Acid-Catalyzed Transesterification : Methanol/H₂SO₄ converts the ester to other alkyl esters (e.g., ethyl, benzyl).

Key Data :

  • Hydrolysis kinetics: Pseudo-first-order rate constant k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at pH 12.

  • Carboxylic acid derivatives show improved solubility in polar solvents (e.g., DMSO, water).

Cyclization and Heterocycle Formation

The pyrroloquinoxaline core facilitates intramolecular cyclization under catalytic conditions:

  • Fe-Catalyzed Cyclization : Using FeCl₃ (10 mol%) and TBHP as an oxidant, the compound forms fused tricyclic structures via C–N bond formation .

    • Yield increases from 46% to 94% with CF₃SO₃H additive .

  • Pictet-Spengler Reaction : Reacts with aldehydes (e.g., benzaldehyde) in acetic acid to generate β-carboline analogs .

Mechanistic Insight :

  • Fe³⁺ initiates radical formation at the quinoxaline nitrogen.

  • TBHP oxidizes intermediates, enabling C–O bond cleavage in ethers (e.g., THF) .

  • Cyclization completes via electrophilic aromatic substitution .

Cross-Coupling Reactions

The aromatic system participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water.

    • Isolated yields: 60–85% for biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms aryl amines with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos.

Optimized Conditions :

Coupling TypeCatalyst SystemBaseSolventTemperatureYield
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane80°C82%
Buchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃Toluene100°C75%

Oxidation and Reduction Pathways

  • Amino Group Oxidation : Treatment with m-CPBA oxidizes the amino group to a nitroso derivative, a precursor for heterocyclic rearrangements.

  • Ester Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol, enabling further alkylation.

Critical Observations :

  • Nitroso derivatives exhibit UV-Vis absorption at λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm} (ε = 12,500 M⁻¹cm⁻¹).

  • Reduced alcohol derivatives are prone to air oxidation, requiring inert atmosphere storage.

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimide):

  • Reaction efficiency: 40–55% conversion in acetonitrile.

  • Stereoselectivity: Predominantly forms syn-adducts due to planar quinoxaline geometry.

Scientific Research Applications

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Variation in Ester Groups

Compound Name Ester Group Key Properties/Effects Reference
Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Ethyl Increased lipophilicity compared to methyl ester; potential for prolonged bioavailability.
Butyl 2-amino-1-[(4-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate Butyl Enhanced logP (4.3) due to longer alkyl chain; may reduce aqueous solubility.
Hexyl 2-amino-1-(3-chloro-4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate Hexyl Further increased hydrophobicity; potential for membrane penetration in biological systems.

Key Insight : Methyl esters (target compound) balance moderate lipophilicity and solubility, whereas longer alkyl chains (ethyl, butyl, hexyl) prioritize membrane permeability at the expense of aqueous stability .

Substituent Effects on the Phenyl Ring

Compound Name Phenyl Substituent Electronic/Functional Impact Reference
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-Ethoxycarbonyl Electron-withdrawing group; may reduce electron density at the pyrroloquinoxaline core.
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-Trifluoromethyl Strong electron-withdrawing effect; enhances stability against nucleophilic attack.
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl Electron-donating amino group; enhances adsorption on metal surfaces (91% inhibition efficiency).

Key Insight: The 4-methylphenyl group in the target compound provides mild electron-donating effects, contrasting with stronger electronic perturbations from substituents like trifluoromethyl or ethoxycarbonyl. The amino group in AHPQC significantly enhances corrosion inhibition via chemisorption .

Functional Group Modifications at Position 3

Compound Name Functional Group Biological/Physicochemical Impact Reference
Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (target) Carboxylate (ester) Hydrolytic stability; moderate hydrogen-bonding capacity. N/A
2-Amino-N-(2-chlorobenzyl)-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide Carboxamide Improved hydrogen-bonding potential; potential for targeting biological receptors.
AHPQC Carbonitrile Strong adsorption via lone-pair electrons; 91% corrosion inhibition efficiency in HCl.

Key Insight : Carboxylate esters (target compound) offer synthetic versatility, while carboxamides and carbonitriles enhance interaction with metal surfaces or biological targets .

Corrosion Inhibition (AHPQC Case Study)

  • Efficiency : AHPQC (carbonitrile analog) achieves 91% inhibition efficiency for C38 steel in HCl, attributed to adsorption at metal/electrolyte interfaces .
  • Mechanism : Follows Langmuir adsorption isotherm; physical adsorption dominates due to protonation in acidic media .
  • Comparison: The target compound’s methyl ester and 4-methylphenyl group likely exhibit weaker adsorption than AHPQC’s amino and carbonitrile groups.

Structural and Electronic Trends

  • Crystal Packing : Substituents like methoxy or chloro (e.g., ) influence molecular conformation and intermolecular interactions (e.g., C–H⋯π bonds).
  • Electrochemical Behavior: Polarization studies show that electron-donating groups (e.g., amino in AHPQC) shift corrosion potentials, reducing anodic/cathodic reaction rates .

Biological Activity

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anticancer, and antibacterial properties, supported by relevant data and case studies.

Overview of Pyrroloquinoxaline Derivatives

Pyrroloquinoxaline derivatives have been extensively studied due to their potential therapeutic applications. They are recognized for their ability to act as:

  • Antioxidants
  • Anticancer agents
  • Antibacterial agents
  • Anti-HIV agents
  • PARP-1 inhibitors

The structural diversity of these compounds allows for a wide range of biological activities, making them attractive candidates for drug development .

Antioxidant Activity

Recent studies have demonstrated the antioxidant potential of this compound. The compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures radical scavenging ability.

Key Findings:

  • The compound exhibited significant radical scavenging activity with an overall rate constant of 8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1} against hydroxyl radicals (HO˙).
  • It showed comparable antioxidant activity to known reference antioxidants such as Trolox and gallic acid in non-polar environments .

Anticancer Activity

Pyrroloquinoxaline derivatives have been identified as promising anticancer agents. The compound was tested against various cancer cell lines to assess its cytotoxic potential.

Case Studies:

  • Leukemia Cell Lines :
    • The compound demonstrated potent cytotoxicity against human leukemia cell lines with IC50 values indicating strong antiproliferative effects.
    • For instance, it exhibited an IC50 value of 1.7μM1.7\,\mu M against MV4-11 cells and 3.0μM3.0\,\mu M against Jurkat cells .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of critical signaling pathways associated with cell proliferation and survival .

Antibacterial Activity

Another area of interest is the antibacterial properties of this compound. Preliminary studies suggest that derivatives in this class can inhibit bacterial growth effectively.

Research Insights:

  • Compounds similar to methyl 2-amino derivatives have shown effectiveness against various bacterial strains.
  • These findings support further exploration into their use as potential antibiotic agents .

Comparative Data Table

Activity TypeCompoundIC50 ValueReference
AntioxidantMethyl 2-amino...8.56×108M1s18.56\times 10^8\,\text{M}^{-1}\text{s}^{-1}
Anticancer (MV4-11)Methyl 2-amino...1.7μM1.7\,\mu M
Anticancer (Jurkat)Methyl 2-amino...3.0μM3.0\,\mu M
AntibacterialSimilar CompoundsVaries

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